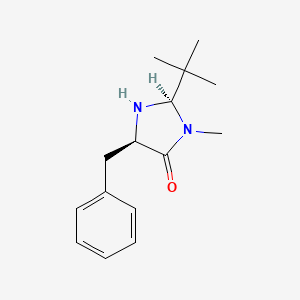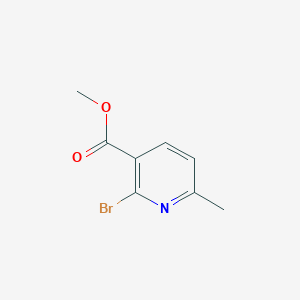
2-Acetilpirimidina
Descripción general
Descripción
2-Acetylpyrimidine (2AP) is an organic compound that is part of the pyrimidine family of compounds. It is a colourless solid that is slightly soluble in water and has a melting point of 99-100 degrees Celsius. It is also known as 2-acetyl-4-amino-1,2,4-triazole and is an important intermediate in the synthesis of various heterocyclic compounds. 2AP is used in a variety of applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
Propiedades Químicas
La 2-Acetilpirimidina es un compuesto químico con la fórmula molecular C6H6N2O y un peso molecular de 122.13 . Es un sólido a temperatura ambiente y se almacena en un refrigerador .
Uso en la Síntesis de Derivados de Tienopirimidina
Las tienopirimidinas son una clase de compuestos que se ha encontrado que exhiben una variedad de actividades biológicas. Se han utilizado en la síntesis de derivados de tienopirimidina . Estos derivados han mostrado potencial en varias áreas, incluidas las propiedades antiinflamatorias, antimicrobianas y analgésicas, la inhibición de la proliferación de células cancerosas, el antagonismo de los receptores α1 adrenérgicos y la prevención de la destrucción del cartílago en enfermedades articulares .
Uso en Sondas Moleculares
La this compound se ha utilizado en el desarrollo de Affimers, que son pequeñas proteínas de unión no anticuerpos . Los Affimers son significativamente más pequeños que los anticuerpos, lo que los hace más efectivos para penetrar regiones densas del citoesqueleto dentro de las células, así como los tejidos . Esto los hace particularmente útiles para la microscopía de súper resolución, ya que colocan el fluoróforo a unos pocos nanómetros de la proteína diana que se está visualizando .
Uso en Diagnóstico
Los Affimers, que se pueden desarrollar utilizando this compound, se han utilizado con éxito en una amplia gama de aplicaciones, incluidos los diagnósticos . Su alta afinidad de unión y especificidad les proporcionan muchas ventajas en comparación con los anticuerpos .
Uso en la Inhibición y Modulación de Proteína-Proteína
Los Affimers desarrollados utilizando this compound también se han utilizado en la inhibición y modulación de proteína-proteína . Esto tiene aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el cáncer .
Uso en Imagenología
El pequeño tamaño de los Affimers, que se pueden desarrollar utilizando this compound, les proporciona una ventaja específica para la microscopía de súper resolución . Se espera que se conviertan en las herramientas de elección para la microscopía de súper resolución .
Safety and Hazards
While specific safety and hazard information for 2-Acetylpyrimidine is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Acetylpyrimidine is a derivative of pyrimidine, a basic structure in many biological molecules Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
2-Acetylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of biologically active ligands for preparing metal complexes, including cobalt (II), nickel (II), copper (II), and zinc (II). These interactions are crucial for the formation of metal complexes that have various biological activities. Additionally, 2-Acetylpyrimidine thiosemicarbazones are potent iron chelators and antiproliferative agents .
Cellular Effects
2-Acetylpyrimidine influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidines, including 2-Acetylpyrimidine, maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. This is achieved by regulating pyruvate dehydrogenase activity, which is essential for the tricarboxylic acid cycle and lipogenesis .
Molecular Mechanism
The molecular mechanism of 2-Acetylpyrimidine involves its binding interactions with biomolecules. It acts as a ligand in the formation of metal complexes, which can inhibit or activate various enzymes. For instance, 2-Acetylpyrimidine thiosemicarbazones are known to chelate iron, thereby inhibiting iron-dependent enzymes and exerting antiproliferative effects . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylpyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetylpyrimidine remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to 2-Acetylpyrimidine can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Acetylpyrimidine vary with different dosages in animal models. At low doses, it has been found to support normal cellular functions and metabolic processes. At high doses, 2-Acetylpyrimidine can exhibit toxic or adverse effects. For instance, high doses may lead to oxidative stress and cellular damage due to the accumulation of reactive oxygen species .
Metabolic Pathways
2-Acetylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as pyruvate dehydrogenase and other cofactors that are essential for the tricarboxylic acid cycle and lipogenesis. These interactions influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Acetylpyrimidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-Acetylpyrimidine is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its subcellular localization. For instance, its presence in the mitochondria is essential for maintaining pyruvate oxidation and lipogenesis. Additionally, post-translational modifications and targeting signals direct 2-Acetylpyrimidine to specific organelles, thereby influencing its biochemical activity .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZUXKZZYDALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967970 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-27-1 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a noteworthy application of 2-acetylpyrimidine in medicinal chemistry?
A1: 2-Acetylpyrimidine serves as a crucial starting material in synthesizing heterocyclic thiosemicarbazones, a class of compounds known for their potential anticancer properties. For instance, it reacts with methyl hydrazinecarbodithioate to form an intermediate compound, which upon further reaction with 1-(2-pyridinyl)piperazine, yields [1-(2-pyridinyl)-piperazine-4-]carbothioic-(2-acetylpyrimidne)hydrazone. This final product exhibited promising anticancer activity in vitro. []
Q2: How can 2-acetylpyrimidine be synthesized?
A2: A novel synthesis method for 2-acetylpyrimidine starts with reacting 2-chloropyrimidine with potassium cyanide in the presence of a phase-transfer catalyst. This reaction yields 2-cyanopyrimidine. Subsequently, 2-cyanopyrimidine reacts with methyl magnesium iodide to produce the desired 2-acetylpyrimidine. []
Q3: Are there any studies on the conformational properties of 2-acetylpyrimidine?
A3: Yes, research has been conducted to understand the dipole moments and molecular conformations of acetylpyrimidines, including 2-acetylpyrimidine. [] These studies provide insights into the structural features and potential interactions of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)


![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)




